N-(cyclopropylmethyl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
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Overview
Description
N-(cyclopropylmethyl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropylmethyl group, a phenyl ring, and a tetrahydroisoquinoline core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the cyclization and subsequent functional group transformations .
Industrial Production Methods: In an industrial setting, the production of this compound may involve scalable synthetic routes that utilize continuous flow chemistry to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: N-(cyclopropylmethyl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like sodium azide or alkyl halides
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, alkyl halides, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(cyclopropylmethyl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
- N-(cyclopropylmethyl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide shares structural similarities with other tetrahydroisoquinoline derivatives, such as:
- N-(cyclopropylmethyl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
- N-(cyclopropylmethyl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylamide .
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for various applications in research and industry .
Biological Activity
N-(cyclopropylmethyl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C21H22N2O2. It features a tetrahydroisoquinoline core structure which is known for various biological activities.
Property | Value |
---|---|
Molecular Formula | C21H22N2O2 |
Molecular Weight | 334.4 g/mol |
CAS Number | 2320957-99-9 |
The biological activity of this compound is attributed to its interaction with various molecular targets in the body. It has been shown to exhibit:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities that protect cells from oxidative stress.
- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing neuronal signaling pathways and potentially offering neuroprotective effects.
Pharmacological Studies
Research has demonstrated significant biological activity associated with this compound:
In Vitro Studies
- Cytotoxicity : In vitro assays indicated that this compound exhibits low cytotoxicity while maintaining potent activity against various cancer cell lines.
- Mechanistic Insights : Studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of the PI3K/Akt/mTOR signaling pathway .
In Vivo Studies
Case studies involving animal models have shown promising results:
- Anti-tumor Efficacy : In murine models of cancer, administration of this compound resulted in significant tumor regression and increased survival rates compared to control groups.
- Neuroprotective Effects : Animal studies have indicated that the compound may protect against neurodegeneration by reducing inflammation and oxidative damage in neural tissues.
Comparative Analysis
To better understand the efficacy of this compound compared to other compounds with similar structures or activities, a comparative analysis was conducted:
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
N-(cyclopropylmethyl)-2-methyl... | 0.47 | PI3K/Akt/mTOR inhibition |
Compound C (as a reference) | 0.50 | AMPK inhibition |
Compound D (another analog) | 0.60 | Caspase activation |
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-23-19(15-7-3-2-4-8-15)18(20(24)22-13-14-11-12-14)16-9-5-6-10-17(16)21(23)25/h2-10,14,18-19H,11-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWDIINXUPPPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NCC3CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.